molecular formula C8H15NO B044886 N-Isobutylcyclopropanecarboxamide CAS No. 122348-69-0

N-Isobutylcyclopropanecarboxamide

Cat. No.: B044886
CAS No.: 122348-69-0
M. Wt: 141.21 g/mol
InChI Key: HVDYZTLRQPWELN-UHFFFAOYSA-N
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Description

N-Isobutylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an isobutyl group attached to the amide nitrogen. Cyclopropanecarboxamides are widely studied for their diverse applications, including fungicidal, pharmaceutical, and chemical intermediate uses. The rigid cyclopropane ring and substituent groups on the amide nitrogen significantly influence their physicochemical and biological behaviors .

Properties

CAS No.

122348-69-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(2-methylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

HVDYZTLRQPWELN-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CC1

Canonical SMILES

CC(C)CNC(=O)C1CC1

Synonyms

Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological activity and physicochemical properties of cyclopropanecarboxamides are highly dependent on the substituents attached to the amide nitrogen and cyclopropane ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Compound Name Substituent on Amide Nitrogen Cyclopropane Ring Modifications Molecular Formula Key References
N-Isobutylcyclopropanecarboxamide Isobutyl (-CH₂CH(CH₂)₂) None C₈H₁₅NO Hypothetical
N-Benzylcyclopropanecarboxamide Benzyl (C₆H₅CH₂) None C₁₁H₁₃NO
N-(4-Iodophenyl)cyclopropanecarboxamide 4-Iodophenyl None C₁₀H₁₀INO
(1R,3S)-3-Hydroxymethyl-N-isopropyl-... Isopropyl 2,2-Dimethyl, 3-hydroxymethyl C₁₁H₂₁NO₂
Milnacipran Related Compound C Diethyl, phenyl 1-Phenyl, 2-(isoindoline-dione) C₂₂H₂₅N₃O₃
N-(1-Benzylpiperidin-4-yl)cyclopropane... 1-Benzylpiperidin-4-yl None C₁₆H₂₁N₂O

Physicochemical Properties

  • Lipophilicity and Solubility: The isobutyl group in this compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., isopropyl in ). Polar modifications, such as the hydroxymethyl group in , improve solubility via hydrogen bonding.
  • Crystal Structure and Stability :

    • The crystal structure of (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide reveals intermolecular hydrogen bonds (O–H⋯O/N), enhancing thermal stability . Similar interactions may stabilize N-Isobutyl derivatives but require experimental validation.

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueApplicationExample Data from Evidence
¹H NMRProton environment analysisCyclopropane CH₂ signals at δ 1.2–1.5 ppm
HRMSMolecular mass confirmation[M+H]⁺ = 224.1283
XRDCrystal structure determinationCCDC deposition numbers

Q. Table 2: Synthetic Conditions for Derivatives

StepReagents/ConditionsReference
Carboxylic acid activationSOCl₂, reflux, 2h
Amide couplingIsobutylamine, DCM, 0°C→RT, 12h

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